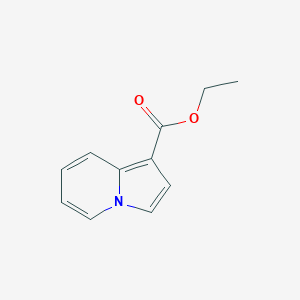

Ethyl Indolizine-1-carboxylate

Descripción general

Descripción

Ethyl Indolizine-1-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties and significant biological activities

Mecanismo De Acción

Target of Action

Ethyl Indolizine-1-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They show various biologically vital properties and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, causing changes that can lead to various biological effects . The interaction of these compounds with their targets can lead to changes in cellular processes, potentially leading to therapeutic effects .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that this compound may affect multiple biochemical pathways, leading to a broad range of downstream effects .

Result of Action

Given the broad spectrum of biological activities of indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

Ethyl Indolizine-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind reversibly to enzymes, mimicking the structure of peptides . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For instance, this compound has shown potential as an inhibitor of certain cancer cell enzymes, thereby preventing the proliferation of cancer cells . Additionally, it exhibits free radical scavenging activities, which can protect cells from oxidative stress .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been shown to induce apoptosis by activating specific signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of energy for rapidly dividing cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes, blocking their activity and preventing substrate binding . In some cases, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity . This compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit the growth of cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, including liver and kidney toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes are mediated by enzymes such as cytochrome P450 oxidases and transferases . The metabolites of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments . These localization patterns are crucial for its biological activity and therapeutic potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl Indolizine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of pyridine or quinoline with phenacyl bromides or bromoacetophenones, ethyl glyoxalate, and sodium carbonate in refluxing acetonitrile . Another method involves the use of radical species or radical intermediates to synthesize indolizines and their derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl Indolizine-1-carboxylate undergoes various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Ethyl Indolizine-1-carboxylate has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Quinoline: Another heterocyclic compound, quinoline is used in the synthesis of various pharmaceuticals.

Isoquinoline: Similar to quinoline, isoquinoline is used in the synthesis of alkaloids and other bioactive compounds.

Uniqueness: Ethyl Indolizine-1-carboxylate stands out due to its unique combination of biological activities and its ability to serve as a versatile building block in organic synthesis. Its structural properties allow for diverse chemical modifications, making it a valuable compound in both research and industrial applications .

Actividad Biológica

Overview

Ethyl Indolizine-1-carboxylate is a heterocyclic compound belonging to the indolizine family, recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic properties. Research indicates that derivatives of this compound exhibit significant antiviral, anticancer, and antimicrobial activities, making it a promising candidate for drug development.

Target Interactions

This compound interacts with various biological targets, influencing several biochemical pathways. Its mechanism of action includes:

- Enzyme Interaction : The compound binds reversibly to enzymes, mimicking peptide structures, which can inhibit or activate enzymatic functions.

- Cell Signaling Pathways : It influences cellular processes such as gene expression and metabolism. In cancer cells, it has been shown to induce apoptosis through specific signaling pathways.

- Subcellular Localization : Predominantly localized in the cytoplasm and nucleus, it interacts with transcription factors and other biomolecules, affecting cellular functions.

Antiviral and Anticancer Properties

Research has demonstrated that this compound derivatives possess promising antiviral and anticancer properties. For instance:

- Antiviral Activity : Studies indicate effectiveness against various viral strains, potentially through inhibition of viral replication mechanisms.

- Anticancer Activity : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating specific pathways .

Antimicrobial and Larvicidal Effects

The compound also exhibits significant antimicrobial properties:

- Antimicrobial Activity : this compound has been tested against a range of bacteria and fungi, showing notable inhibitory effects.

- Larvicidal Activity : A study focused on larvicidal effects against Anopheles arabiensis larvae revealed that specific analogues achieved mortality rates up to 81%, indicating potential for use in vector control strategies .

Synthesis and Characterization

This compound can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm structural integrity .

Pharmacological Studies

A comprehensive pharmacological study evaluated the cytotoxicity of several indolizine derivatives against multi-drug-resistant strains of Mycobacterium tuberculosis. The results indicated promising anti-tuberculosis activity with certain derivatives demonstrating effective inhibition at low concentrations .

Data Table: Biological Activities of this compound Derivatives

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Therapeutic Applications : Further studies could elucidate its potential as an anti-inflammatory or antioxidant agent.

- Structural Modifications : Investigating the effects of structural modifications on biological activity may lead to the development of more potent derivatives.

- In Vivo Studies : Transitioning from in vitro findings to in vivo studies will be crucial for understanding the full therapeutic potential and safety profile.

Propiedades

IUPAC Name |

ethyl indolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-6-8-12-7-4-3-5-10(9)12/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDGFXKIAMPUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.